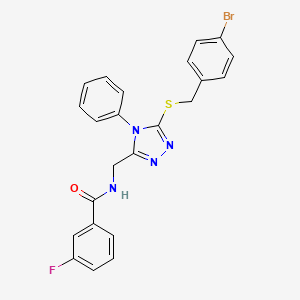

N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrFN4OS/c24-18-11-9-16(10-12-18)15-31-23-28-27-21(29(23)20-7-2-1-3-8-20)14-26-22(30)17-5-4-6-19(25)13-17/h1-13H,14-15H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZCIJCCYSKIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a 1,2,4-triazole ring and a bromobenzyl group suggests that it might interact with its targets through hydrogen bonding or halogen bonding

Biochemical Pathways

The presence of a 1,2,4-triazole ring, a common motif in many pharmaceuticals, suggests that it may affect a variety of biochemical pathways.

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antifungal and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of 485.4 g/mol. Its structure includes a triazole ring, a bromobenzyl group, and a fluorobenzamide moiety, which are crucial for its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN4OS |

| Molecular Weight | 485.4 g/mol |

| CAS Number | 392685-27-7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring followed by the introduction of the bromobenzyl and fluorobenzamide groups. The synthesis pathway generally follows:

- Formation of Triazole Ring : The initial step involves reacting appropriate hydrazine derivatives with isothiocyanates.

- Thioether Formation : The thioether linkage is established using bromobenzyl derivatives.

- Final Steps : The final compound is obtained through acylation reactions to introduce the fluorobenzamide moiety.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The specific compound has shown moderate antifungal activity against various fungal strains.

Case Study: Antifungal Testing

In a study published in Crystals, the compound was tested against several fungal pathogens. The results indicated that:

- Inhibition Zones : Zones of inhibition were measured using agar diffusion methods.

- Effective Concentrations : Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 50 µg/mL for certain strains.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that while the compound exhibits some antimicrobial activity, it may be less effective against Gram-negative bacteria compared to Gram-positive strains.

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial metabolism. The triazole moiety is particularly noted for its role in disrupting ergosterol biosynthesis in fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.